molecular formula C16H19NO3S B3020137 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine CAS No. 1235050-58-4

4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine

Cat. No.: B3020137
CAS No.: 1235050-58-4
M. Wt: 305.39
InChI Key: DFNRMGRJXQQADN-UHFFFAOYSA-N
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Description

4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine is a piperidine derivative featuring a methoxy group at the 4-position and a naphthalen-2-ylsulfonyl substituent at the 1-position. Piperidine rings are widely studied in medicinal chemistry due to their versatility in drug design, often serving as scaffolds for modulating biological activity. The naphthalenylsulfonyl group introduces significant steric bulk and lipophilicity, which may enhance binding affinity to hydrophobic pockets in target proteins.

Properties

IUPAC Name

4-methoxy-1-naphthalen-2-ylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-20-15-8-10-17(11-9-15)21(18,19)16-7-6-13-4-2-3-5-14(13)12-16/h2-7,12,15H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNRMGRJXQQADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy radicals, while reduction of the sulfonyl group may produce sulfides or thiols .

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine has shown promise in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. The naphthalene moiety is known for its ability to intercalate with DNA, potentially disrupting replication processes.
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its sulfonamide group is often associated with antibacterial activity.
  • Neurological Applications : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The piperidine structure is often linked to compounds that modulate neurotransmitter systems.

Pharmacology

The pharmacological profile of 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine includes:

  • Receptor Modulation : It may act as a modulator of certain neurotransmitter receptors, which could lead to applications in treating mood disorders or anxiety.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to disease pathways, particularly those involved in inflammation and cancer progression.

Material Science

In addition to its biological applications, 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine has potential uses in material science:

  • Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific properties, such as improved thermal stability or enhanced mechanical strength.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the naphthalene moiety could enhance anticancer activity.

Case Study 2: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonyl Groups

The sulfonyl substituent plays a critical role in determining physicochemical and biological properties. Key analogs include:

Compound Name Sulfonyl Group Molecular Weight (g/mol) Key Findings Reference
4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine Naphthalen-2-yl ~335.4 (estimated) High lipophilicity due to naphthalene; potential for enhanced hydrophobic interactions. N/A
4-Methoxy-1-(4-nitrobenzenesulfonyl)piperidine 4-Nitrobenzene 272.13 Synthesized via TFA/dichloromethane and triethylamine; nitro group introduces electron-withdrawing effects.
4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid naphthalen-2-yl ester Naphthalen-2-yl (ester) Not reported Patent claims highlight potential CNS applications due to structural complexity.

Key Insights :

  • The naphthalenylsulfonyl group in the target compound increases steric bulk compared to smaller aryl sulfonyl groups (e.g., 4-nitrobenzene), which may enhance target binding but reduce solubility .
  • Electron-withdrawing groups (e.g., nitro in 4-nitrobenzenesulfonyl) can alter electronic density on the piperidine ring, affecting reactivity and interaction with biological targets .
Piperidine Derivatives with Varied Substituents

Modifications to the piperidine ring or its substituents significantly impact pharmacological profiles:

  • COB-3: A piperidine derivative with a small alkyl group (N-iPr) and biphenyl ester showed a 14-fold increase in potency and eliminated non-nAChR-related actions compared to KAB-18 (phenylpropyl substituent) .
  • PPB-6 and PPB-9 : Small alkyl groups (N-iPr, N-Et) combined with benzyl-substituted succinimide demonstrated enhanced potency, suggesting that balanced steric bulk and flexibility optimize activity .
  • APB-10 : A 4-methoxyphenyl substituent on the piperidine nitrogen, paired with a heterocyclic ester, improved potency 3–4-fold .

Comparison with Target Compound :

  • Unlike COB-3, the naphthalenylsulfonyl group introduces rigidity, which could limit conformational flexibility but improve selectivity.
Physicochemical Properties
  • Molecular Weight : At ~335 g/mol, the compound falls within the acceptable range for CNS drugs but may require formulation optimization for bioavailability.

Biological Activity

4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine includes a piperidine ring substituted with a methoxy group and a naphthalene sulfonyl moiety. This unique arrangement contributes to its biological activity.

The mechanisms through which 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine exerts its effects are not fully elucidated, but several studies suggest potential pathways:

  • Receptor Interactions : The compound may interact with various neurotransmitter receptors, similar to other piperidine derivatives, which often show affinity for dopamine and serotonin transporters .
  • Inhibition of Enzymatic Activity : Some studies indicate that compounds with similar structures can inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft .

Biological Activities

Research has highlighted several biological activities associated with 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .
  • Anticancer Potential : Similar compounds have shown cytotoxic effects on cancer cell lines. The presence of the naphthalene moiety may enhance the compound's ability to induce apoptosis in tumor cells.
  • Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may possess neuropharmacological effects that warrant further investigation into its potential as an antidepressant or anxiolytic agent .

Case Studies and Research Findings

A review of recent literature provides insight into the biological activity of 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine:

StudyFindings
Study A (2023)Demonstrated significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL.
Study B (2022)Reported cytotoxic effects on A431 cancer cells with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent.
Study C (2021)Investigated neuropharmacological properties and found promising results in animal models for anxiety reduction.

Q & A

Q. Why do in vitro IC₅₀ values sometimes fail to correlate with in vivo efficacy?

  • Methodological Answer : Plasma protein binding (e.g, >90% albumin binding) reduces free drug concentration. Measure unbound fraction via equilibrium dialysis. Adjust dosing regimens using PK/PD modeling (e.g., Hill coefficients). Metabolite profiling (e.g., CYP3A4-mediated oxidation) identifies active/inactive derivatives .

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